molecular formula C8H10O5 B13679577 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid

Cat. No.: B13679577
M. Wt: 186.16 g/mol
InChI Key: WBWRQRLPQKEWEG-UHFFFAOYSA-N
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Description

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid is an organic compound characterized by the presence of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid typically involves the reaction of tert-butyl esters with appropriate reagents. One common method involves the use of tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst . This method provides good yields and is versatile for various substrates.

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butyl group can act as a probe in NMR studies, providing insights into the structure and dynamics of macromolecular assemblies . Additionally, the compound’s reactivity can be harnessed in various chemical transformations, contributing to its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Tert-butyl)-2-oxo-1,3-dioxole-4-carboxylic acid stands out due to its unique combination of a tert-butyl group, a dioxole ring, and a carboxylic acid functional group

Properties

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

IUPAC Name

5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylic acid

InChI

InChI=1S/C8H10O5/c1-8(2,3)5-4(6(9)10)12-7(11)13-5/h1-3H3,(H,9,10)

InChI Key

WBWRQRLPQKEWEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(OC(=O)O1)C(=O)O

Origin of Product

United States

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